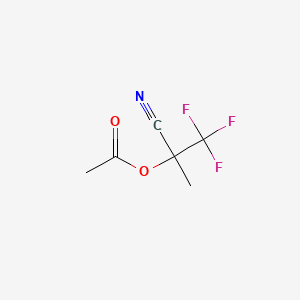

3,3,3-Trifluoro-2-methyllactonitrile acetate

Übersicht

Beschreibung

3,3,3-Trifluoro-2-methyllactonitrile acetate is an organic compound with the molecular formula C6H6F3NO2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-methyllactonitrile acetate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Formation of 3,3,3-Trifluoro-2-methyllactonitrile: This can be achieved by reacting 3,3,3-trifluoro-2-methylacrylonitrile with a suitable nucleophile under controlled conditions.

Acetylation: The resulting lactonitrile is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-2-methyllactonitrile acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce trifluoromethylated amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The trifluoromethyl group (-CF₃) is known for enhancing the biological activity and pharmacokinetic properties of drug candidates. The incorporation of this group into drug molecules can lead to improved efficacy and selectivity.

FDA-Approved Drugs:

Recent studies have highlighted the role of trifluoromethyl-containing compounds in FDA-approved drugs. For instance, a review documented 19 drugs containing the trifluoromethyl group, showcasing their importance in treating various diseases. The presence of this group often leads to increased lipophilicity and metabolic stability, which are crucial for drug performance .

Case Study: Ubrogepant

Ubrogepant is one such drug that utilizes a trifluoromethyl group. Its synthesis involves several steps where trifluoromethylation plays a critical role in developing effective therapeutic agents .

Agrochemical Applications

The synthesis of agrochemicals often involves intermediates that contain trifluoromethyl groups due to their ability to enhance biological activity against pests and diseases.

Synthesis of Pesticides:

Trifluoroacetonitrile, a precursor to 3,3,3-trifluoro-2-methyllactonitrile acetate, is widely used in the synthesis of various pesticides. The compound acts as an electrophilic reagent in the formation of heterocyclic compounds that are essential for developing effective agricultural chemicals .

Case Study: Trifluoroacetonitrile Production

A recent patent outlines a method for synthesizing trifluoroacetonitrile using trifluoroacetamide and other reagents under controlled conditions. This method aims to optimize yield and reduce costs, thereby facilitating the production of fluorinated agrochemicals on an industrial scale .

Material Science Applications

In materials science, trifluoromethylated compounds are valuable due to their unique physical properties.

Polymer Chemistry:

Compounds like this compound are explored as potential monomers or additives in polymer formulations. Their incorporation can enhance thermal stability and chemical resistance in polymers used for coatings and other applications.

Solvent Properties:

The compound may also serve as a solvent or co-solvent in various chemical reactions due to its polar aprotic nature. It can be utilized in processes requiring high purity and specific solvation properties .

Summary of Key Findings

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Pharmaceuticals | Drug development with enhanced efficacy | Ubrogepant |

| Agrochemicals | Synthesis of pesticides | Trifluoroacetonitrile |

| Material Science | Monomers for polymers; solvent applications | Various fluorinated polymers |

Wirkmechanismus

The mechanism by which 3,3,3-Trifluoro-2-methyllactonitrile acetate exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of drug molecules, thereby improving their pharmacokinetic properties. The acetate group can act as a protecting group, facilitating selective reactions at other functional sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,3,3-Trifluoro-2-methylpropanenitrile

- 3,3,3-Trifluoro-2-methylbutanenitrile

- 3,3,3-Trifluoro-2-methylpentanenitrile

Uniqueness

Compared to similar compounds, 3,3,3-Trifluoro-2-methyllactonitrile acetate is unique due to the presence of both lactonitrile and acetate functional groups. This combination allows for a broader range of chemical reactions and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.

Biologische Aktivität

3,3,3-Trifluoro-2-methyllactonitrile acetate is a chemical compound of interest due to its potential biological activities, particularly in agricultural applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a lactonitrile structure, which are known to influence its reactivity and biological interactions. Its chemical formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with cellular components. The nitrile functional group may also play a role in modulating enzyme activities or receptor interactions.

Toxicological Profile

Research indicates that exposure to this compound can lead to significant biological effects. For example, studies have shown that prolonged exposure can result in respiratory irritation and other systemic effects. A notable case involved guinea pigs exposed to low concentrations over extended periods, leading to severe pneumonitis and pulmonary changes .

Agricultural Applications

Due to its biological activity potential, this compound is being investigated for use in developing agrochemicals. Its effectiveness as a pesticide or herbicide could be linked to its ability to disrupt metabolic processes in target organisms.

Case Studies

- Pneumonitis in Guinea Pigs : A study reported that guinea pigs exposed to 0.035 mg/L of the compound for 7 hours a day over five days developed severe pneumonitis . This highlights the compound's potential respiratory toxicity.

- Agrochemical Development : Research has indicated that compounds with similar structures have been effective in controlling pest populations, suggesting that this compound may possess similar properties.

Table 1: Toxicity Data Summary

| Exposure Level (mg/L) | Duration (days) | Observed Effects |

|---|---|---|

| 0.035 | 5 | Severe pneumonitis and pulmonary changes |

| Variable | Variable | Potential efficacy in pest control applications |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 3,3-Dichloro-2-methyllactonitrile | Moderate toxicity | Enzyme inhibition |

| 4-Fluoro-2-methyllactonitrile | High efficacy against pests | Disruption of metabolic pathways |

| This compound | Respiratory irritant; potential agrochemical | Membrane interaction; enzyme modulation |

Eigenschaften

IUPAC Name |

(2-cyano-1,1,1-trifluoropropan-2-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c1-4(11)12-5(2,3-10)6(7,8)9/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJSGYHJKLGFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40950499 | |

| Record name | 2-Cyano-1,1,1-trifluoropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4588-51-6, 27827-87-8 | |

| Record name | Lactonitrile, 2-methyl-3,3,3-trifluoro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 1-cyano-2,2,2-trifluoro-1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027827878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyano-1,1,1-trifluoropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40950499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.